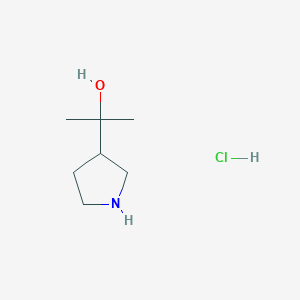

2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride

Description

Properties

IUPAC Name |

2-pyrrolidin-3-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(2,9)6-3-4-8-5-6;/h6,8-9H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMRAZFIFLFGKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCNC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357923-37-5 | |

| Record name | 2-(pyrrolidin-3-yl)propan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-(Pyrrolidin-3-yl)propan-2-ol Hydrochloride: A Key Chiral Intermediate for CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride (CAS No. 2203403-97-6), a chiral building block of significant interest in the development of novel therapeutics targeting the central nervous system (CNS). Drawing upon established principles of organic chemistry and data from analogous structures, this document will delve into the chemical properties, synthesis, analytical characterization, and safe handling of this important pharmaceutical intermediate.

Introduction: The Significance of Chiral Pyrrolidines in CNS Drug Design

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for selective interactions with biological targets.[3] In the realm of CNS disorders, where receptor subtypes are often closely related, the stereochemistry of a drug molecule can be the determining factor between therapeutic efficacy and off-target effects.[4]

(R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride emerges as a valuable intermediate due to the unique combination of a chiral pyrrolidine core and a tertiary alcohol moiety. This specific stereoisomer is utilized in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), particularly those developed as nootropic and antipsychotic agents.[5] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in subsequent synthetic transformations.

Physicochemical Properties

While extensive experimental data for (R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride is not widely published, its key physicochemical properties can be summarized and inferred from its structure and data from similar compounds.

| Property | Value | Source/Rationale |

| CAS Number | 2203403-97-6 | [5][6][7][8] |

| Molecular Formula | C₇H₁₆ClNO | [5] |

| Molecular Weight | 165.66 g/mol | [5] |

| Appearance | Expected to be a white to off-white solid | Based on the common appearance of amine hydrochloride salts. |

| Solubility | Expected to be soluble in water and polar organic solvents (e.g., methanol, ethanol). | The hydrochloride salt form significantly increases polarity and the potential for hydrogen bonding, leading to good solubility in polar protic solvents. This is a general characteristic of amino alcohol hydrochlorides.[9] |

| Melting Point | Not reported. | As a salt, it is expected to have a relatively high melting point, likely with decomposition. |

| Hygroscopicity | Likely to be hygroscopic. | Hydrochloride salts of amines are often hygroscopic and should be stored in a dry environment.[9][10] |

Synthesis and Purification

A specific, detailed industrial synthesis protocol for (R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride is not publicly available. However, a plausible and efficient synthetic route can be designed based on well-established organometallic chemistry. The proposed synthesis involves a two-step process starting from a commercially available chiral precursor, (R)-N-Boc-3-pyrrolidinone.

Proposed Synthetic Pathway

The synthesis can be logically divided into two key transformations: the stereoselective formation of the tertiary alcohol via a Grignard reaction and the subsequent deprotection of the amine to yield the final hydrochloride salt.

Caption: Proposed two-step synthesis of (R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of (R)-tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (R)-N-Boc-3-pyrrolidinone (1.0 eq). Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Grignard Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add methylmagnesium bromide (2.2 eq, typically a 3 M solution in diethyl ether) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The excess Grignard reagent is to ensure the reaction goes to completion and to account for any potential side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure (R)-tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate.

Step 2: Synthesis of (R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride

-

Deprotection: Dissolve the purified Boc-protected intermediate (1.0 eq) in a minimal amount of a suitable solvent such as methanol or 1,4-dioxane.

-

Acidification: To this solution, add a solution of hydrochloric acid (e.g., 4 M HCl in 1,4-dioxane or a solution of acetyl chloride in methanol to generate HCl in situ) (excess, typically 3-5 eq).[11] The reaction is usually exothermic and may require initial cooling.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The deprotection is typically rapid and can be monitored by TLC or LC-MS.

-

Isolation: The product hydrochloride salt may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude (R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride can be purified by recrystallization or trituration from a suitable solvent system (e.g., isopropanol/diethyl ether) to yield the final product with high purity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (in D₂O, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.5-3.2 | m | 4H | H2, H5 (pyrrolidine ring protons α to N) |

| ~2.5-2.3 | m | 1H | H3 (pyrrolidine ring proton) |

| ~2.2-1.9 | m | 2H | H4 (pyrrolidine ring protons) |

| ~1.2 | s | 6H | 2 x CH₃ (gem-dimethyl protons) |

Note: The N-H and O-H protons will likely exchange with D₂O and may not be observed or will appear as a broad singlet.

Predicted ¹³C NMR (in D₂O, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~70 | C(CH₃)₂OH (quaternary carbon) |

| ~45-50 | C2, C5 (pyrrolidine carbons α to N) |

| ~40-45 | C3 (pyrrolidine carbon) |

| ~30-35 | C4 (pyrrolidine carbon) |

| ~25 | 2 x CH₃ (gem-dimethyl carbons) |

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in the positive ion mode is expected to show the molecular ion of the free base.

-

Expected [M+H]⁺: m/z = 130.12

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H and N-H stretching vibrations |

| 2970-2850 | C-H stretching of alkyl groups |

| 2700-2400 (broad) | N⁺-H stretching of the hydrochloride salt |

| 1600-1500 | N-H bending vibrations |

| 1150 | C-O stretching of the tertiary alcohol |

Reactivity and Stability

(R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride is a stable compound under standard storage conditions. As a hydrochloride salt, it is less susceptible to degradation than the corresponding free base.

-

Stability: The compound should be stored in a well-sealed container, protected from moisture and light, at room temperature.[5] Its hygroscopic nature necessitates storage in a desiccated environment to prevent clumping and potential degradation.[9][10]

-

Reactivity: The primary reactive sites are the secondary amine and the tertiary alcohol.

-

The secondary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and reductive amination. The hydrochloride salt form renders the amine less nucleophilic, and it would typically be converted to the free base in situ using a suitable base for these reactions.

-

The tertiary alcohol is generally less reactive than primary or secondary alcohols. It can be dehydrated under strongly acidic conditions and high temperatures, or it can be converted to a leaving group for substitution reactions.

-

Applications in Drug Discovery

As a chiral intermediate, (R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride is a valuable starting material for the synthesis of more complex molecules, particularly those intended for CNS applications.[5] The pyrrolidine moiety is a common feature in drugs targeting a variety of CNS receptors, and the specific stereochemistry and functional groups of this intermediate allow for the construction of highly specific ligands.[1][12] Its use in the synthesis of nootropic and antipsychotic agents suggests its role in the development of drugs that modulate neurotransmitter pathways.[5]

Caption: Role as a key intermediate in API synthesis.

Safety and Handling

(R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride should be handled in accordance with standard laboratory safety procedures for chemical reagents.

-

Hazard Classification: Based on data for similar compounds, it is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a lab coat.

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

-

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Due to its likely hygroscopic nature, storage in a desiccator is recommended.[9][10]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system. While detailed experimental data for this specific compound is limited in the public domain, its chemical properties, a plausible synthetic route, and expected analytical characteristics can be confidently inferred from established chemical principles and data from analogous structures. As the demand for enantiomerically pure CNS drugs continues to grow, the importance of chiral intermediates like this one in the drug development pipeline is undeniable.

References

- Belveren, Z., Poyraz, S., & Çıkrıkçı, S. (2019). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 10, 1239658.

- BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)

- BenchChem. (2025). Experimental protocol for Boc deprotection of (S)-3-Acetyl-1-Boc-pyrrolidine.

- BLDpharm. (n.d.). 2203403-97-6|(R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride.

- BLDpharm. (n.d.). 2203403-97-6|(R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride.

- ChemScene. (2025). Safety Data Sheet: (R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride.

- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.

- Fluorochem. (n.d.). (R)-2-(PYRROLIDIN-3-YL)PROPAN-2-OL HCL.

- Gao, Y., et al. (2021). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. ACS Medicinal Chemistry Letters, 13(5), 786-793.

- Griffin, C. (2014). Investigation of Pyrrolizidine Alkaloids in Foods using Liquid Chromatography Mass Spectrometry. SWORD - South West Open Research Deposit.

- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic.

- LabSolu. (n.d.). 2-[(3S)-pyrrolidin-3-yl]propan-2-ol;hydrochloride.

- MySkinRecipes. (n.d.). (R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride.

- Patel, R. N. (2006). Biocatalysis: synthesis of chiral intermediates for drugs. Current Opinion in Drug Discovery & Development, 9(6), 741-764.

- Poyraz, S., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)

- Reddit. (2017). Drying and Storing Hygroscopic Salts. r/chemistry.

- RSC Publishing. (2021). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 19(25), 5582-5586.

- Salt Association. (n.d.). Safety Data Sheet for all grades of Vacuum Salt (Sodium Chloride).

- Wako Chemicals. (n.d.). (R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride.

- Yarmolchuk, V., et al. (2011). Synthesis of unique pyrrolidines for drug discovery. Tetrahedron Letters, 52(11), 1300-1303.

- Yarmolchuk, V., et al. (2013). Synthesis of unique pyrrolidines for drug discovery. European Journal of Organic Chemistry, 2013(16), 3086-3095.

- Yarmolchuk, V., et al. (2014). Synthesis of unique pyrrolidines for drug discovery. Tetrahedron, 70(17), 3011-3018.

- Zare, A., & Yousif, M. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Journal of Pharmacology and Experimental Therapeutics, 354(1), 126-133.

- Zefirov, N. S., et al. (2016). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 21(11), 1545.

- Zhang, Y., et al. (2018).

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 2. enamine.net [enamine.net]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride [myskinrecipes.com]

- 6. testing.chemscene.com [testing.chemscene.com]

- 7. 2203403-97-6|(R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride|BLD Pharm [fr.bldpharm.com]

- 8. 2203403-97-6|(R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride|BLD Pharm [bldpharm.com]

- 9. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 10. reddit.com [reddit.com]

- 11. Amine Protection / Deprotection [fishersci.co.uk]

- 12. 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of a Chiral Pyrrolidine Scaffold

An In-Depth Technical Guide to (S)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride

Abstract

This technical guide provides a comprehensive overview of (S)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride, a chiral building block of significant interest to researchers and professionals in drug discovery and development. The document delves into the compound's physicochemical properties, presents a detailed, plausible synthetic route with an emphasis on stereochemical control, and outlines rigorous analytical methodologies for its characterization, including spectroscopic analysis and chiral purity determination. Furthermore, this guide explores the strategic applications of this versatile pyrrolidine scaffold in medicinal chemistry, contextualizing its value within the broader landscape of modern drug design. The content is structured to offer both foundational knowledge and actionable, field-proven insights for scientists working with this and related chiral intermediates.

The five-membered, saturated pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from several key advantages: the non-planar, sp³-hybridized nature of the ring allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[1][2] The nitrogen atom provides a key site for hydrogen bonding and a convenient handle for molecular elaboration.

(S)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride introduces three specific features that enhance its utility as a synthetic building block:

-

Defined Stereochemistry: The (S)-configuration at the C3 position is critical. Biological systems are inherently chiral, and the specific spatial orientation of substituents often dictates the pharmacological activity, efficacy, and safety profile of a drug candidate.[1]

-

Tertiary Alcohol Moiety: The propan-2-ol group provides a hydroxyl functional group that can act as a hydrogen bond donor or acceptor. It also serves as a synthetic handle for further functionalization, such as etherification or esterification, to modulate properties like solubility or target engagement.

-

The Hydrochloride Salt Form: This form generally enhances the compound's stability and crystallinity and improves its solubility in aqueous media, which can be advantageous for certain reaction conditions and for handling and storage.

This guide serves as a technical resource for effectively synthesizing, characterizing, and strategically deploying this valuable chiral intermediate in drug discovery programs.

Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. The key data for (S)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-[(3S)-pyrrolidin-3-yl]propan-2-ol;hydrochloride | [3] |

| CAS Number | 1273577-45-9 | [3] |

| Molecular Formula | C₇H₁₅NO · HCl | [3] |

| Molecular Weight | 165.66 g/mol | [3][4] |

| Canonical SMILES | CC(C)(O)C1CCNC1.Cl | |

| Related CAS Numbers | (R)-enantiomer HCl: 2203403-97-6 Racemate (free base): 351369-41-0 | [5][6][7][8] |

Synthesis and Stereochemical Integrity

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. The proposed pathway to (S)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride leverages a commercially available chiral starting material to ensure high stereochemical fidelity.

Proposed Synthetic Pathway

A logical and efficient synthesis starts from a chiral precursor, such as (S)-1-Boc-3-hydroxypyrrolidine, to control the stereochemistry at the C3 position from the outset. The Boc (tert-butoxycarbonyl) group is an ideal choice for protecting the pyrrolidine nitrogen due to its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions.

The overall synthetic workflow is as follows:

-

Oxidation: The secondary alcohol of the starting material is oxidized to a ketone.

-

Grignard Reaction: A Grignard reagent (e.g., methylmagnesium bromide) is added to the ketone to form the desired tertiary alcohol. This step creates the 2-hydroxyprop-2-yl side chain.

-

Deprotection and Salt Formation: The Boc protecting group is removed using a strong acid, typically hydrochloric acid, which concurrently forms the final hydrochloride salt.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. 2-(Pyrrolidin-2-yl)propan-2-ol--hydrogen chloride (1/1) | C7H16ClNO | CID 21127410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride [myskinrecipes.com]

- 6. 2203403-97-6|(R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride|BLD Pharm [bldpharm.com]

- 7. 2-(Pyrrolidin-3-yl)propan-2-ol | C7H15NO | CID 13900166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2203403-97-6・(R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride・(R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride molecular weight

An In-Depth Technical Guide to 2-(Pyrrolidin-3-yl)propan-2-ol Hydrochloride: Physicochemical Properties, Synthesis, and Analytical Control

Abstract

This technical guide provides a comprehensive overview of this compound, a key chiral building block in modern pharmaceutical development. The pyrrolidine scaffold is a privileged structure, particularly in agents targeting the central nervous system (CNS). This document details the compound's fundamental physicochemical properties, outlines a robust, logical synthetic strategy with an emphasis on stereochemical control, and presents a multi-faceted approach to its analytical characterization and quality control. Methodologies including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC) are discussed in detail, providing researchers and drug development professionals with the technical insights required for its effective synthesis and application.

Introduction: The Central Role of Chiral Pyrrolidine Scaffolds in Drug Discovery

The principle of chirality, or molecular "handedness," is a cornerstone of pharmaceutical science. The physiological environment of the human body is inherently chiral, composed of enantiomerically pure proteins, nucleic acids, and sugars. Consequently, the different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[][2][3] The tragic case of thalidomide in the mid-20th century, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical importance of stereochemical purity in drug design.[2]

Within the vast landscape of heterocyclic chemistry, the pyrrolidine ring is a recurring and valuable motif found in numerous natural products and synthetic drugs.[4][5] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for engaging with biological targets like G-protein coupled receptors (GPCRs) and enzymes. This is particularly true for drugs targeting the CNS, where precise molecular architecture is paramount for efficacy and selectivity.[6]

This compound emerges as a significant chiral intermediate in this context. It combines the privileged pyrrolidine core with a tertiary alcohol functionality, offering a versatile handle for further chemical elaboration into complex active pharmaceutical ingredients (APIs). Ensuring the high purity and correct stereochemistry of such intermediates is not merely a matter of quality control; it is a fundamental requirement for developing safe and effective medicines.[][3][7]

Physicochemical Properties

A thorough understanding of the fundamental properties of a chemical intermediate is the first step in its successful application. This compound is typically supplied as a solid, with its salt form conferring greater stability and altered solubility compared to its free base.

Table 1: Physicochemical Data for 2-(Pyrrolidin-3-yl)propan-2-ol and its Hydrochloride Salt

| Property | Value | Source(s) |

| Chemical Name | This compound | [4] |

| Molecular Formula | C₇H₁₆ClNO | [8] |

| Molecular Weight | 165.66 g/mol | [4][8][9] |

| Appearance | Solid | [4] |

| Free Base Formula | C₇H₁₅NO | [10][11] |

| Free Base Mol. Weight | 129.20 g/mol | [10][11] |

| CAS Number (Racemic) | 1357923-37-5 | [4] |

| CAS Number ((R)-isomer) | 2203403-97-6 | [8][12] |

| CAS Number ((S)-isomer) | 1273577-45-9 | [9] |

| Storage Temperature | Room Temperature, Inert Gas | [4][8] |

The hydrochloride salt is formed by the protonation of the secondary amine in the pyrrolidine ring, a feature that is central to its chemical behavior and analytical characterization.

Caption: Chemical structures of the free base and hydrochloride salt.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure substituted pyrrolidines is a well-established field in organic chemistry, often leveraging precursors from the "chiral pool" like L-proline or employing asymmetric catalysis.[5] A logical and scalable synthetic approach to this compound is crucial for its use in pharmaceutical manufacturing. The following workflow represents a robust, hypothetical pathway grounded in established chemical transformations.

Causality in Experimental Design: The choice of a protecting group for the pyrrolidine nitrogen is critical. A tert-butoxycarbonyl (Boc) group is ideal as it is stable under the planned Grignard reaction conditions but can be removed under acidic conditions, which conveniently leads directly to the hydrochloride salt in the final step. The Grignard reaction itself is a classic and highly reliable method for forming carbon-carbon bonds and creating tertiary alcohols from ketone precursors.

Proposed Synthetic Workflow

Step 1: N-Protection of Pyrrolidin-3-one The synthesis begins with commercially available pyrrolidin-3-one hydrochloride. The nitrogen is protected as its Boc-derivative to prevent side reactions in the subsequent Grignard step.

Step 2: Grignard Reaction The protected N-Boc-pyrrolidin-3-one is treated with an excess of methylmagnesium bromide (MeMgBr). This organometallic reagent adds twice to the ketone, forming the desired tertiary alcohol. The causality here is clear: the highly nucleophilic Grignard reagent readily attacks the electrophilic carbonyl carbon.

Step 3: Deprotection and Salt Formation The Boc protecting group is removed using a strong acid, typically hydrochloric acid in a suitable solvent like dioxane or isopropanol. This single step serves two purposes: it deprotects the nitrogen and simultaneously forms the final this compound salt, which can often be precipitated and purified directly.

Caption: Proposed synthetic workflow for the target compound.

Achieving Enantiopurity

For applications in chiral drug synthesis, controlling the stereochemistry at the C3 position is paramount. This can be achieved through two primary strategies:

-

Chiral Resolution: The final racemic product can be separated into its constituent enantiomers. This is often accomplished by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid), separating these diastereomers by crystallization, and then liberating the desired enantiomer.

-

Asymmetric Synthesis: A more elegant approach is to introduce chirality during the synthesis itself. For instance, an asymmetric reduction of N-Boc-pyrrolidin-3-one using a chiral catalyst (e.g., a CBS catalyst) would yield a chiral alcohol, which could then be further manipulated. Alternatively, advanced biocatalytic methods using enzymes like transaminases can produce chiral amines from ketone precursors with high enantioselectivity.[8]

Analytical Characterization and Quality Control

Rigorous analytical validation is a non-negotiable aspect of producing pharmaceutical intermediates. A suite of orthogonal analytical techniques must be employed to confirm the structure, purity, and stereochemical integrity of this compound.

Sources

- 2. tianmingpharm.com [tianmingpharm.com]

- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. (R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride [myskinrecipes.com]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. clearsynth.com [clearsynth.com]

- 11. 2-(Pyrrolidin-3-yl)propan-2-ol | C7H15NO | CID 13900166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 2-(Pyrrolidin-3-yl)propan-2-ol Hydrochloride

<

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 2-(pyrrolidin-3-yl)propan-2-ol hydrochloride (C₇H₁₅NO·HCl). Aimed at researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. Instead, it offers a strategic, field-proven workflow, explaining the causal logic behind experimental choices and emphasizing self-validating protocols. We will delve into the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography to unambiguously determine the molecular structure, connectivity, and stereochemistry of this chiral heterocyclic compound.

Introduction: The Imperative of Unambiguous Structure Verification

In the realm of pharmaceutical development and chemical research, the precise structural characterization of a molecule is non-negotiable. The biological activity, safety profile, and intellectual property value of a compound are intrinsically linked to its exact atomic arrangement. This compound is a chiral intermediate used in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] Its structure, comprising a pyrrolidine ring, a tertiary alcohol, and a chiral center, necessitates a robust, multi-faceted analytical approach to ensure its identity and purity.

This guide presents a holistic workflow for the structure elucidation of this compound, emphasizing the integration of data from multiple orthogonal techniques. This approach not only provides a definitive structural assignment but also serves as a model for the characterization of other small, chiral molecules.

The Integrated Analytical Workflow

The structure elucidation of a novel or synthesized compound is not a linear process but rather an iterative and interconnected one. Each analytical technique provides a unique piece of the structural puzzle, and the data from one method often informs the interpretation of another.[2][3]

Below is a conceptual workflow illustrating the synergistic relationship between the primary analytical techniques employed in this guide.

Figure 1: Integrated workflow for structure elucidation. This diagram illustrates the logical flow of information, where initial techniques provide foundational data that is then used to interpret more complex spectroscopic results, culminating in a definitive 3D structure.

Mass Spectrometry: Establishing the Molecular Formula

3.1. Rationale and Experimental Choice

Mass spectrometry (MS) is the initial and indispensable step in structure elucidation, as it provides the molecular weight and, with high-resolution instruments, the elemental composition of the analyte.[3][4] For a hydrochloride salt, Electrospray Ionization (ESI) is the preferred ionization technique due to its soft nature, which typically keeps the parent molecule intact and allows for the observation of the protonated free base.[3]

3.2. Experimental Protocol: High-Resolution ESI-MS

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid. The acid helps to ensure the amine remains protonated.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, capable of mass accuracy within 5 ppm.

-

Analysis Mode: Acquire data in positive ion mode.

-

Data Interpretation: The primary ion of interest will be the protonated free base [M+H]⁺, where M is the neutral molecule C₇H₁₅NO. The presence of the chloride counter-ion is often not directly observed in positive ion mode, though adducts can sometimes be seen.[5][6]

3.3. Expected Data and Interpretation

The expected data from high-resolution mass spectrometry is summarized in the table below.

| Parameter | Expected Value | Observed Value | Interpretation |

| Molecular Formula (Free Base) | C₇H₁₅NO | - | Proposed based on synthesis |

| Exact Mass of [M+H]⁺ | 130.1226 | (e.g., 130.1224) | Confirms the elemental composition of the free base. |

| Isotope Pattern | Characteristic for C, H, N, O | Matches theoretical | Further validates the elemental formula. |

The observation of a high-resolution mass corresponding to [C₇H₁₅NO + H]⁺ provides strong evidence for the elemental composition of the organic portion of the molecule.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

4.1. Rationale and Experimental Choice

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[7] For this compound, we expect to see characteristic absorptions for the O-H (alcohol), N-H (secondary ammonium), and C-H bonds. The presence of the hydrochloride salt will influence the N-H stretching region.

4.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Interpretation: Identify characteristic absorption bands corresponding to the expected functional groups.

4.3. Expected Data and Interpretation

The key vibrational frequencies and their assignments are crucial for confirming the presence of the core functional groups.

| Wavenumber (cm⁻¹) | Intensity | Shape | Assignment |

| ~3400 | Strong | Broad | O-H stretch (alcohol)[7][8] |

| ~2700-3000 | Medium-Strong | Broad | N-H⁺ stretch (secondary ammonium salt)[9][10] |

| ~2850-2960 | Medium | Sharp | C-H stretch (aliphatic) |

| ~1600 | Medium | Sharp | N-H bend (secondary amine/ammonium)[11] |

| ~1000-1250 | Medium | - | C-N stretch and C-O stretch[9][11] |

The broad O-H stretch is a hallmark of an alcohol, while the broad absorption in the 2700-3000 cm⁻¹ region is characteristic of an ammonium salt.[10] This provides direct evidence of the protonated amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

5.1. Rationale and Experimental Choice

NMR spectroscopy is the most powerful technique for determining the detailed connectivity of a molecule in solution.[2] A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to piece together the complete molecular structure.[12] The use of a deuterated solvent like DMSO-d₆ is often beneficial for observing exchangeable protons (O-H and N-H).[13]

5.2. Experimental Protocols

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

-

¹H NMR: Provides information on the number of different proton environments and their neighboring protons through chemical shift and spin-spin coupling.

-

¹³C NMR: Shows the number of different carbon environments.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2 or 3 bonds), which is critical for connecting different fragments of the molecule.

Figure 2: NMR experimental strategy. This illustrates how different NMR experiments are used in concert to build a complete picture of the molecule's connectivity.

5.3. Predicted ¹H and ¹³C NMR Data and Interpretation

Based on the proposed structure, we can predict the expected NMR signals. The protonation of the pyrrolidine nitrogen will cause a downfield shift for adjacent protons and carbons.[13]

Table of Predicted ¹H NMR Signals:

| Protons | Multiplicity | Integration | Approx. Chemical Shift (ppm) | Rationale |

| -C(CH₃)₂ | Singlet | 6H | ~1.1-1.3 | Two equivalent methyl groups, no adjacent protons. |

| -CH₂-CH-CH₂- | Multiplets | 5H | ~1.8-3.5 | Complex overlapping signals from the pyrrolidine ring protons. |

| -NH₂⁺- | Broad Singlet | 2H | Variable (downfield) | Exchangeable protons on the protonated nitrogen. |

| -OH | Broad Singlet | 1H | Variable | Exchangeable alcohol proton. |

Table of Predicted ¹³C NMR Signals:

| Carbon | Approx. Chemical Shift (ppm) | Rationale |

| -C(CH₃)₂ | ~25-30 | Aliphatic methyl carbons. |

| -CH₂-CH-CH₂- | ~30-55 | Aliphatic carbons of the pyrrolidine ring. |

| -C(OH)- | ~70-75 | Carbon attached to the hydroxyl group. |

The 2D NMR experiments are crucial for definitive assignments. For instance, an HMBC correlation from the methyl protons to the tertiary alcohol carbon and the C3 carbon of the pyrrolidine ring would unambiguously connect the propan-2-ol moiety to the pyrrolidine ring.

Single-Crystal X-ray Crystallography: The Definitive Answer

6.1. Rationale and Experimental Choice

While the combination of MS and NMR can provide a complete picture of the molecule's connectivity, it cannot definitively determine the absolute stereochemistry of the chiral center (C3 of the pyrrolidine ring). Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule at atomic resolution, including its absolute configuration.[14][15][16][17]

6.2. Experimental Protocol

-

Crystal Growth: Grow single crystals of suitable quality (typically >20 µm in all dimensions)[14]. This can be achieved through slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using an X-ray source (e.g., Mo or Cu Kα radiation).[14]

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the precise coordinates of all atoms in the unit cell.

-

Absolute Structure Determination: For chiral molecules, the absolute configuration can be determined, often through the use of anomalous dispersion effects, particularly with a Cu X-ray source.[14]

6.3. Expected Outcome

A successful crystallographic analysis will provide:

-

Unambiguous confirmation of the atomic connectivity.

-

Precise bond lengths and angles.

-

The solid-state conformation of the molecule.

-

The absolute configuration (R or S) of the chiral center.

-

The location of the chloride counter-ion and its interactions (e.g., hydrogen bonding) with the protonated organic molecule.

Conclusion: A Self-Validating, Multi-Technique Approach

The structure elucidation of this compound is a prime example of the necessity of a multi-pronged analytical strategy. Each technique provides crucial, and often orthogonal, information that, when combined, creates a self-validating system. Mass spectrometry establishes the elemental formula, IR spectroscopy confirms the key functional groups, a suite of NMR experiments maps the detailed connectivity, and finally, X-ray crystallography provides the definitive three-dimensional structure and absolute stereochemistry. This rigorous, evidence-based approach ensures the scientific integrity of the structural assignment, a cornerstone of modern chemical and pharmaceutical research.

References

-

School of Chemistry and Molecular Biosciences, The University of Queensland. Small molecule X-ray crystallography. [Link]

-

IEEE Xplore. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. [Link]

-

Fiehn Lab. Structure Elucidation of Small Molecules. [Link]

-

Excillum. Small molecule crystallography. [Link]

-

PMC - NIH. Advances in structure elucidation of small molecules using mass spectrometry. [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterisation of heterocyclic structures. [Link]

-

AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination. [Link]

-

Dummies. How to Identify Alcohols and Amines in the IR Spectrum. [Link]

-

MySkinRecipes. (R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride. [Link]

-

PMC - NIH. Hydrochloride Salt of the GABAkine KRM-II-81. [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines. [Link]

-

OpenStax. Spectroscopy of Amines. [Link]

-

YouTube. spectroscopy infrared alcohols and amines. [Link]

-

Ord. IR: amines. [Link]

-

Reddit. How to detect a HCl salt in organic compunds. [Link]

-

Reddit. Is it possible to detect a salt (Cl-) salt with mass spectroscopy?. [Link]

Sources

- 1. (R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride [myskinrecipes.com]

- 2. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. reddit.com [reddit.com]

- 6. reddit.com [reddit.com]

- 7. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 13. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 15. excillum.com [excillum.com]

- 16. azolifesciences.com [azolifesciences.com]

- 17. rigaku.com [rigaku.com]

Spectroscopic Data of 2-(Pyrrolidin-3-yl)propan-2-ol Hydrochloride: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride (C₇H₁₆ClNO). Designed for researchers, scientists, and drug development professionals, this document delves into the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics of the molecule. In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive analysis, empowering researchers to unambiguously identify and characterize this compound.

Introduction: The Significance of this compound

This compound is a substituted pyrrolidine derivative. The pyrrolidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals, valued for its conformational rigidity and its role as a versatile scaffold in medicinal chemistry.[1] The presence of a tertiary alcohol and a secondary amine (as a hydrochloride salt) suggests potential applications as a chiral intermediate in the synthesis of biologically active compounds, particularly those targeting the central nervous system.[2]

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques are the cornerstone of this characterization process. This guide provides a detailed roadmap for acquiring and interpreting the essential spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal the number of unique proton environments and their connectivity through spin-spin coupling. The protonation of the pyrrolidine nitrogen will lead to a downfield shift of the adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| H-2', H-5' (axial & equatorial) | 3.0 - 3.5 | Multiplet | 4H | Protons adjacent to the positively charged nitrogen are significantly deshielded. |

| H-3' | 2.5 - 2.8 | Multiplet | 1H | Methine proton on the pyrrolidine ring. |

| H-4' (axial & equatorial) | 1.8 - 2.2 | Multiplet | 2H | Methylene protons on the pyrrolidine ring. |

| -CH₃ | 1.2 - 1.4 | Singlet | 6H | Two equivalent methyl groups on the propan-2-ol moiety. |

| -OH | Variable (e.g., 4.0 - 5.5) | Broad Singlet | 1H | Chemical shift is dependent on solvent, concentration, and temperature. |

| -N⁺H₂- | Variable (e.g., 8.0 - 9.5) | Broad Singlet | 2H | Protons on the nitrogen, often exchangeable and appearing as a broad signal. |

Expert Insights: The diastereotopic nature of the methylene protons on the pyrrolidine ring (H-2', H-4', and H-5') will likely result in complex multiplets due to both geminal and vicinal coupling.[3] The exact chemical shifts and coupling constants can be definitively assigned using 2D NMR techniques such as COSY (Correlation Spectroscopy), which reveals proton-proton coupling networks.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2' | 45 - 50 | Carbon adjacent to the protonated nitrogen. |

| C-3' | 35 - 40 | Methine carbon of the pyrrolidine ring. |

| C-4' | 28 - 33 | Methylene carbon of the pyrrolidine ring. |

| C-5' | 45 - 50 | Carbon adjacent to the protonated nitrogen. |

| C(OH) | 70 - 75 | Quaternary carbon bearing the hydroxyl group. |

| -CH₃ | 25 - 30 | Equivalent methyl carbons. |

Authoritative Grounding: The chemical shifts are predicted based on the known values for pyrrolidine and propan-2-ol, with adjustments for the substituents and the protonation state of the nitrogen.[4][5] The deshielding effect of the protonated nitrogen is expected to be significant on the adjacent carbons (C-2' and C-5').

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆) in a clean, dry vial.[1]

-

Ensure complete dissolution; gentle vortexing or sonication may be applied.

-

Transfer the solution to a clean, high-quality 5 mm NMR tube.[6][8]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for accurate chemical shift referencing, unless the residual solvent peak is used.[6]

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard single-pulse experiment.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

For unambiguous assignments, acquire 2D NMR spectra, such as ¹H-¹H COSY and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence).

-

Diagram: NMR Workflow

Caption: Integrated spectroscopic workflow.

Conclusion

The structural elucidation of this compound is readily achievable through a combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. This guide provides a robust framework of predicted data and standardized protocols to aid researchers in the comprehensive characterization of this compound. While the data presented herein is predictive, it is grounded in well-established spectroscopic principles and analysis of analogous structures, offering a reliable starting point for experimental verification. The application of these techniques in a synergistic manner, as outlined in this guide, will ensure the unambiguous confirmation of the structure and purity of this compound, a critical step in its potential development for pharmaceutical applications.

References

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(1), 3–12. [Link]

-

MySkinRecipes. (n.d.). (R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride. Retrieved January 20, 2026, from [Link]

-

Wilm, M. (2011). Principles of electrospray ionization. Molecular & Cellular Proteomics, 10(11). [Link]

-

Wikipedia. (2023, December 29). Electrospray ionization. [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

LibreTexts Chemistry. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved January 20, 2026, from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 20, 2026, from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 20, 2026, from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 20, 2026, from [Link]

-

Dummies. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. [Link]

Sources

- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 2. Electrospray ionization mass spectrometry - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 5. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. scribd.com [scribd.com]

An In-depth Technical Guide to the Solubility Profile of 2-(Pyrrolidin-3-yl)propan-2-ol Hydrochloride

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a therapeutic reality is paved with rigorous scientific investigation. Among the most fundamental of its physicochemical properties is solubility, a parameter that dictates the bioavailability, formulation, and ultimately, the efficacy of a drug substance. This guide provides a comprehensive technical overview of the solubility profile of 2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride, a compound of interest for researchers and drug development professionals. While specific quantitative solubility data for this compound is not extensively published, this document serves as a detailed roadmap for its determination, grounded in established scientific principles and regulatory guidelines. We will delve into the theoretical framework governing the solubility of hydrochloride salts of weak bases, provide detailed, field-proven experimental protocols for accurate measurement, and discuss the critical factors that influence this essential property.

Compound Overview: this compound

2-(Pyrrolidin-3-yl)propan-2-ol is a heterocyclic compound featuring a pyrrolidine ring, a secondary amine, and a tertiary alcohol. As a hydrochloride salt, it is the conjugate acid of a weak base. This structural composition suggests that its aqueous solubility will be significantly influenced by pH. Understanding the interplay between the compound's intrinsic solubility, its pKa, and the pH of the medium is paramount for any formulation development.

Key Structural Features:

-

Pyrrolidine Ring: A five-membered saturated heterocycle containing a nitrogen atom. The basicity of this secondary amine is a key determinant of the molecule's ionization behavior.

-

Tertiary Alcohol: The hydroxyl group can participate in hydrogen bonding, influencing its interaction with polar solvents.

-

Hydrochloride Salt: The presence of the hydrochloride counter-ion generally enhances aqueous solubility compared to the free base, particularly in acidic to neutral conditions.

Theoretical Framework: pH-Dependent Solubility of Amine Hydrochlorides

The solubility of this compound in aqueous media is governed by the equilibrium between its ionized (protonated) and non-ionized (free base) forms. This equilibrium is, in turn, dependent on the pKa of the pyrrolidinium ion and the pH of the solution.

The Henderson-Hasselbalch equation provides a fundamental relationship for understanding this behavior:

pH = pKa + log([Base]/[Acid])

Where:

-

[Base] is the concentration of the non-ionized free base.

-

[Acid] is the concentration of the protonated, ionized form.

At a pH below the pKa, the ionized form predominates, which is generally more water-soluble. Conversely, at a pH above the pKa, the less soluble free base is the major species. This relationship dictates that the aqueous solubility of this compound will be highest at low pH and will decrease as the pH increases.[1][2][3]

A critical point in the pH-solubility profile is the pH of maximum solubility (pHmax), which is related to the intrinsic solubility of the free base (S0) and the salt (Ssalt). For a hydrochloride salt, a common ion effect can also be observed at very low pH values due to the high concentration of chloride ions, which can potentially decrease the solubility of the salt form.[1][2]

Experimental Determination of Solubility: Methodologies and Protocols

Accurate determination of the solubility profile is crucial and should be conducted using well-established and validated methods. The following sections detail the protocols for the most common and regulatory-accepted techniques.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[4] It involves generating a saturated solution of the compound and measuring its concentration after a state of equilibrium has been reached.

Protocol: Shake-Flask Solubility Determination

-

Preparation of Media: Prepare a series of aqueous buffers with pH values ranging from 1.2 to 7.5 to cover the physiological range relevant to oral drug absorption.[4] Commonly used buffers include phosphate and acetate buffers. For non-aqueous solubility, select a range of relevant organic solvents (e.g., ethanol, methanol, acetone, dichloromethane).

-

Addition of Compound: Add an excess amount of this compound to a known volume of each medium in a sealed, inert container (e.g., glass vial). The excess solid should be visually apparent.

-

Equilibration: Agitate the samples at a constant temperature (typically 25 °C or 37 °C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed to permit the undissolved solid to settle. Subsequently, separate the saturated supernatant from the solid material by centrifugation or filtration using a chemically inert filter (e.g., PTFE) that does not adsorb the compound.

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Express the solubility as mg/mL or mol/L.

Self-Validation: To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility values should plateau, indicating that equilibrium has been achieved.

Diagram: Shake-Flask Solubility Workflow

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Apparent Solubility Determination: Potentiometric Titration

Potentiometric titration is a valuable technique for determining the pH-solubility profile and pKa of ionizable compounds.[5][6][7] This method involves titrating a solution or suspension of the compound with an acid or base and monitoring the pH changes.

Protocol: Potentiometric Titration for pKa and Solubility Determination

-

Instrument Setup: Calibrate a pH meter with standard buffers. Use a temperature-controlled vessel to maintain a constant temperature.

-

Sample Preparation: Prepare a suspension of this compound in deionized water.

-

Titration: Titrate the suspension with a standardized solution of a strong base (e.g., NaOH). Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve. The intrinsic solubility can be calculated from the point where the compound starts to precipitate or dissolve completely, which is indicated by a change in the slope of the titration curve.[5]

Causality behind Experimental Choices: Potentiometric titration is particularly useful for ionizable compounds as it directly probes the protonation state, which is the primary driver of pH-dependent solubility. It can be a faster method than shake-flask for generating a full pH-solubility profile.[5]

Diagram: Logic of pH-Dependent Solubility

Caption: Relationship between pH, ionization state, and aqueous solubility.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical Solubility Profile of this compound

| Medium | pH | Temperature (°C) | Solubility (mg/mL) | Method |

| 0.1 N HCl | 1.2 | 25 | To be determined | Shake-Flask |

| Acetate Buffer | 4.5 | 25 | To be determined | Shake-Flask |

| Phosphate Buffer | 6.8 | 25 | To be determined | Shake-Flask |

| Phosphate Buffer | 7.4 | 25 | To be determined | Shake-Flask |

| Water | ~7.0 | 25 | To be determined | Shake-Flask |

| 0.1 N HCl | 1.2 | 37 | To be determined | Shake-Flask |

| Phosphate Buffer | 6.8 | 37 | To be determined | Shake-Flask |

| Ethanol | N/A | 25 | To be determined | Shake-Flask |

| Methanol | N/A | 25 | To be determined | Shake-Flask |

Factors Influencing Solubility

Several factors beyond pH can influence the solubility of this compound and must be controlled and considered during experimental work.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to perform solubility studies at controlled temperatures, with 37 °C being particularly relevant for simulating physiological conditions.[4]

-

Polymorphism: The crystalline form of the compound can significantly impact its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility. It is important to characterize the solid form used in solubility studies.

-

Ionic Strength: The presence of other ions in the solution can affect solubility through the common ion effect or by altering the activity of the solute.[8]

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound. Researchers should consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information.[9][10][11] General precautions include working in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation of dust or contact with skin and eyes.

Conclusion

References

- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.

- Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations.

- Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in W

- 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALID

- The Solubility Profile of 4-Pyrrolidinopyridine in Organic Solvents: A Technical Guide.Benchchem.

- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.PubMed.

- Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine.PubMed.

- Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations.

- Pyrrolidine.PubChem.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.Dissolution Technologies.

- Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titr

- Pyrrolidine.Solubility of Things.

- Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.

- Pyrrolidine Properties, Reactions and Applic

- <1236> Solubility Measurements.USP-NF.

- Pyrrolidine (CAS 123-75-1): Odor profile, Properties, & IFRA compliance.Scent.vn.

- How and why does change in pH effect NaCl solubility?.Quora.

- Solubility-pH profiles of a free base and its salt: sibutramine as a case study.ADMET & DMPK.

- 2-[(3S)-pyrrolidin-3-yl]propan-2-ol;hydrochloride.BLD Pharm.

- 2-(Pyrrolidin-3-yl)propan-2-ol.PubChem.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility).Protocols.io.

- (2R)-2-(propan-2-yl)pyrrolidine hydrochloride.BLD Pharm.

- 2-PYRROLIDIN-3-YL-ETHANOL HYDROCHLORIDE - Safety D

- Reexamination of Solubility and Permeability Class Boundaries of the FDA Guidance on Biowavers for Immedi

- Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance.RAPS.

- Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit.FDA.

- Dissolution Testing of Immedi

- Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study.Dissolution Technologies.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Material Safety D

- Showing Compound 2-Pyrrolidinone (FDB000741).FooDB.

- Safety D

- 2-(Pyrrolidin-3-yl)propan-2-ol.CLEARSYNTH.

- 2-(3-pyrrolidinyl)-2-propanol hydrochloride.Sigma-Aldrich.

- (R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride.BLDpharm.

- 2-[(3S)-pyrrolidin-3-yl]propan-2-ol.BLD Pharm.

- (R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride.FUJIFILM Wako Chemicals.

- (3S)-pyrrolidin-3-ol.PubChem.

- (S)-2-(Pyrrolidin-2-yl)propan-2-ol.Sigma-Aldrich.

- 1-Methyl-2-(Propan-2-yl) Pyrrolidine HCl.Axios Research.

- 2-(Propan-2-yl)pyrrolidin-3-ol.BLDpharm.

Sources

- 1. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. uspnf.com [uspnf.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scite.ai [scite.ai]

- 8. quora.com [quora.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 11. carlroth.com [carlroth.com]

The Alchemical Intermediate: A Technical Guide to Chiral 2-(Pyrrolidin-3-yl)propan-2-ol for Drug Discovery

Introduction: The Significance of Chiral Pyrrolidine Scaffolds in Modern Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its non-planar, three-dimensional structure allows for a nuanced exploration of pharmacophore space, a critical aspect in designing molecules with high target specificity and reduced off-target effects.[1] Within this class of compounds, chiral 2-(pyrrolidin-3-yl)propan-2-ol emerges as a pivotal building block, particularly in the development of therapeutics for central nervous system (CNS) disorders. The tertiary alcohol moiety, combined with the chiral center on the pyrrolidine ring, provides a unique spatial arrangement of functional groups that can engage in specific hydrogen bonding and hydrophobic interactions with biological targets. This guide provides an in-depth technical overview of the commercial availability, synthesis, and chiral resolution of this valuable intermediate for researchers, scientists, and drug development professionals.

Commercial Availability: Sourcing the Chiral Building Blocks

Both the racemic and the enantiomerically pure forms of 2-(pyrrolidin-3-yl)propan-2-ol are commercially available, typically as hydrochloride salts to improve stability and handling. Researchers can source these compounds from a variety of chemical suppliers.

| Compound | CAS Number | Typical Form | Selected Suppliers |

| 2-(Pyrrolidin-3-yl)propan-2-ol | 351369-41-0 | Free base, HCl salt | Clearsynth[2], BLDpharm[3] |

| (R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride | 2203403-97-6 | HCl salt | BLDpharm[4] |

| (S)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride | 1273577-45-9 | HCl salt | Various research chemical suppliers[5] |

| (S)-2-(Pyrrolidin-2-yl)propan-2-ol | 92053-25-3 | Solid | Sigma-Aldrich[6] |

| tert-Butyl (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate | 1788044-09-6 | Not specified | Various research chemical suppliers[7] |

| (S)-tert-Butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate | 1788041-39-3 | Not specified | Guidechem[8] |

Synthetic Strategies: From Achiral Precursors to Chiral Tertiary Alcohols

The synthesis of chiral 2-(pyrrolidin-3-yl)propan-2-ol can be approached through two main strategies: asymmetric synthesis to directly obtain the desired enantiomer, or the synthesis of the racemate followed by chiral resolution. The latter is often more practical for initial discovery efforts.

A robust and widely applicable method for the synthesis of the racemic compound involves a Grignard reaction with a suitable N-protected 3-pyrrolidinone precursor, followed by deprotection. The N-Boc (tert-butyloxycarbonyl) protecting group is commonly employed due to its stability and ease of removal under acidic conditions.

Workflow for Racemic Synthesis

Caption: Synthetic workflow for racemic 2-(pyrrolidin-3-yl)propan-2-ol.

Detailed Experimental Protocol: Racemic Synthesis

Step 1: Oxidation of N-Boc-3-hydroxypyrrolidine to N-Boc-3-pyrrolidinone

-

Rationale: The secondary alcohol of the starting material is oxidized to a ketone, which will serve as the electrophile for the subsequent Grignard reaction. Dess-Martin periodinane (DMP) is a mild and effective oxidizing agent for this transformation.

-

Procedure:

-

To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-3-pyrrolidinone, which can often be used in the next step without further purification.

-

Step 2: Grignard Reaction with N-Boc-3-pyrrolidinone

-

Rationale: The nucleophilic methyl group from the Grignard reagent (methylmagnesium bromide) attacks the electrophilic carbonyl carbon of the N-Boc-3-pyrrolidinone, forming the tertiary alcohol. The reaction is conducted at low temperatures to minimize side reactions.

-

Procedure:

-

Dissolve N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of methylmagnesium bromide (1.2-1.5 eq) in THF dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-2-(pyrrolidin-3-yl)propan-2-ol.

-

Step 3: Deprotection of N-Boc-2-(pyrrolidin-3-yl)propan-2-ol

-

Rationale: The N-Boc protecting group is removed under acidic conditions to yield the final product. Trifluoroacetic acid (TFA) in DCM is a common and effective reagent for this purpose.

-

Procedure:

-

Dissolve N-Boc-2-(pyrrolidin-3-yl)propan-2-ol (1.0 eq) in DCM.

-

Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Dissolve the residue in a minimal amount of DCM and precipitate the hydrochloride salt by adding a solution of HCl in diethyl ether or dioxane.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain racemic 2-(pyrrolidin-3-yl)propan-2-ol hydrochloride.

-

Chiral Resolution: Isolating the Enantiomers

The separation of the racemic mixture into its constituent enantiomers is crucial for investigating their distinct pharmacological profiles. Two common methods for chiral resolution are diastereomeric salt formation and enzymatic kinetic resolution.

Method 1: Diastereomeric Salt Formation

This classical method relies on the reaction of the racemic amine with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[9]

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Protocol Outline: Chiral Resolution with (+)-Tartaric Acid

-

Dissolve the racemic 2-(pyrrolidin-3-yl)propan-2-ol free base in a suitable solvent (e.g., methanol or ethanol).

-

Add a solution of 0.5 equivalents of (+)-tartaric acid in the same solvent.

-

Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

-

Isolate the crystals by filtration and wash with a small amount of cold solvent.

-

Liberate the free amine from the diastereomeric salt by treatment with a base (e.g., aqueous sodium hydroxide) and extract the enantiomerically enriched amine into an organic solvent.

-

The mother liquor, enriched in the other diastereomeric salt, can be similarly treated to recover the other enantiomer.

-

The enantiomeric excess (ee) of each fraction should be determined by chiral HPLC or by NMR spectroscopy using a chiral solvating agent.

Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to acylate one enantiomer of a racemic alcohol at a much faster rate than the other.[10] This results in one enantiomer being converted to an ester while the other remains as the alcohol, allowing for their separation.

Protocol Outline: Lipase-Catalyzed Kinetic Resolution

-

Dissolve racemic 2-(pyrrolidin-3-yl)propan-2-ol in a suitable organic solvent (e.g., toluene or THF).

-

Add an acyl donor (e.g., vinyl acetate or isopropenyl acetate) and a lipase (e.g., Candida antarctica lipase B, CAL-B).

-

Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by chiral HPLC.

-

Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted alcohol.

-

Separate the enzyme by filtration.

-

Separate the acylated product from the unreacted alcohol by column chromatography.

-

The acylated enantiomer can be deacylated by hydrolysis to yield the pure alcohol enantiomer.

Conclusion: A Versatile Tool for Advancing Neurotherapeutics